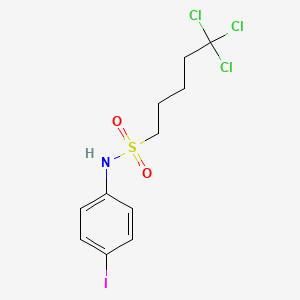
5,5,5-trichloro-N-(4-iodophenyl)-1-pentanesulfonamide
Overview
Description
5,5,5-trichloro-N-(4-iodophenyl)-1-pentanesulfonamide, also known as TRIPs, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. TRIPs is a sulfonamide derivative that has been studied for its ability to inhibit certain enzymes and proteins, making it a useful tool for studying biological processes. In
Scientific Research Applications
5,5,5-trichloro-N-(4-iodophenyl)-1-pentanesulfonamide has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and neuroscience. This compound has been shown to inhibit the activity of certain enzymes and proteins, making it a useful tool for studying biological processes. This compound has also been studied for its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases.
Mechanism of Action
5,5,5-trichloro-N-(4-iodophenyl)-1-pentanesulfonamide works by binding to the active site of enzymes and proteins, inhibiting their activity. This compound has been shown to inhibit the activity of various enzymes and proteins, including carbonic anhydrase, histone deacetylases, and protein tyrosine phosphatases. The mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on biological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. This compound has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5,5,5-trichloro-N-(4-iodophenyl)-1-pentanesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit the activity of enzymes and proteins, its high purity levels, and its stability in various solvents. However, this compound also has some limitations, including its cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several future directions for 5,5,5-trichloro-N-(4-iodophenyl)-1-pentanesulfonamide research, including the development of this compound-based therapies for cancer and neurodegenerative diseases, the identification of new targets for this compound inhibition, and the optimization of this compound synthesis and purification methods. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological processes.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant interest in the scientific research community due to its potential applications in various fields. This compound has been studied for its ability to inhibit certain enzymes and proteins, making it a useful tool for studying biological processes. This compound has also been studied for its potential therapeutic applications, such as in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its effects on biological processes.
properties
IUPAC Name |
5,5,5-trichloro-N-(4-iodophenyl)pentane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl3INO2S/c12-11(13,14)7-1-2-8-19(17,18)16-10-5-3-9(15)4-6-10/h3-6,16H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNIUTLBBXXHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)CCCCC(Cl)(Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



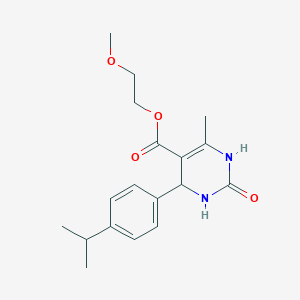
![7-(4-bromophenyl)-5-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3988112.png)
![6-[4-(allyloxy)phenyl]-5-(4-fluorobenzoyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B3988117.png)
![N-[1-{[4-(acetylamino)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B3988128.png)
![1-(2-methoxyphenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3988142.png)

![N,N-dimethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B3988160.png)
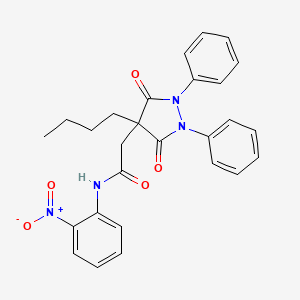
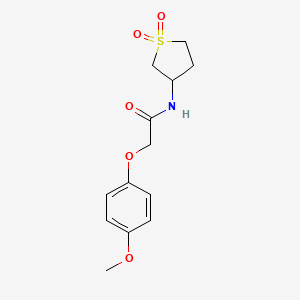
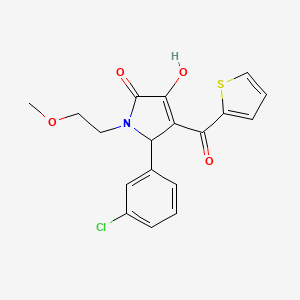
![methyl 2-[2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988177.png)
![4-chloro-3-nitro-N-[2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3988180.png)
![4-{[3-(diethylamino)propyl]amino}-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B3988187.png)
